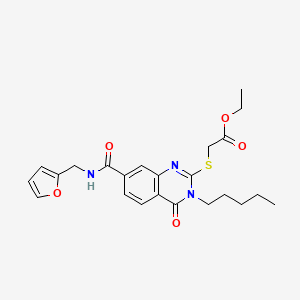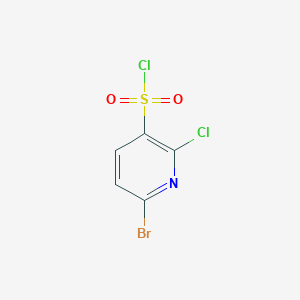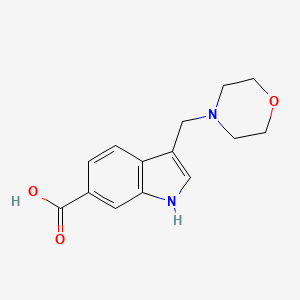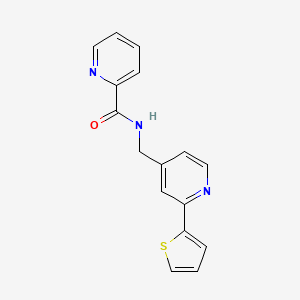
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)picolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)picolinamide, also known as THIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THIP is a GABA(A) receptor agonist, which means it can bind to and activate GABA(A) receptors in the brain.
作用机制
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)picolinamide binds to and activates GABA(A) receptors in the brain, which are responsible for inhibitory neurotransmission. This activation leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuron and a decrease in neuronal excitability. This compound has a higher affinity for δ-subunit-containing GABA(A) receptors, which are primarily found in the extrasynaptic region of the neuron and are involved in tonic inhibition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticonvulsant, anxiolytic, and sleep-promoting effects, this compound has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. This compound has also been shown to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, in the brain.
实验室实验的优点和局限性
One advantage of using N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)picolinamide in lab experiments is its specificity for δ-subunit-containing GABA(A) receptors, which allows for the study of the effects of tonic inhibition on neuronal activity. However, this compound has a short half-life and can be rapidly metabolized, which can make it difficult to achieve consistent and long-lasting effects in animal models. This compound also has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid adverse effects.
未来方向
There are several potential future directions for N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)picolinamide research. One area of interest is the development of more potent and selective this compound analogs that can be used to study the role of δ-subunit-containing GABA(A) receptors in neurological disorders. Another area of interest is the investigation of the effects of this compound on synaptic plasticity and learning and memory processes. Additionally, this compound has potential as a treatment for alcohol use disorder, and further research in this area is warranted.
合成方法
The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)picolinamide involves the reaction of 2-bromo-4-methylpyridine with 2-thiophenemethylamine to form 2-(thiophen-2-yl)pyridin-4-yl)methylamine. This intermediate is then reacted with picolinic acid to form this compound.
科学研究应用
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)picolinamide has been studied extensively for its potential therapeutic applications in various neurological disorders, such as epilepsy, anxiety, and sleep disorders. This compound has been shown to have anticonvulsant effects in animal models of epilepsy and can reduce anxiety-like behaviors in rodents. This compound has also been shown to promote sleep in animal models and has potential as a treatment for insomnia.
属性
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(13-4-1-2-7-17-13)19-11-12-6-8-18-14(10-12)15-5-3-9-21-15/h1-10H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPJHOAMLQWFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

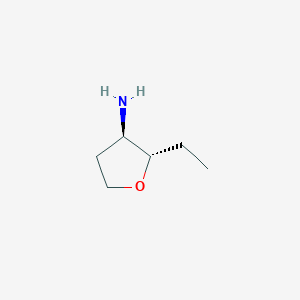
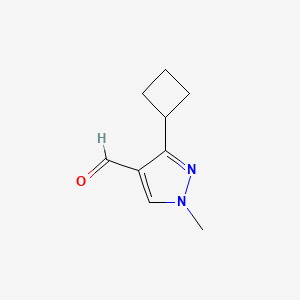

![2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid](/img/structure/B2925372.png)
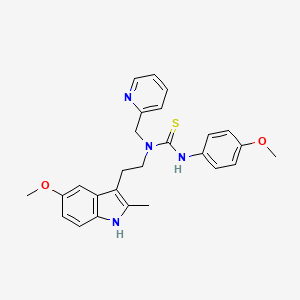
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide](/img/structure/B2925375.png)
![Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2925376.png)
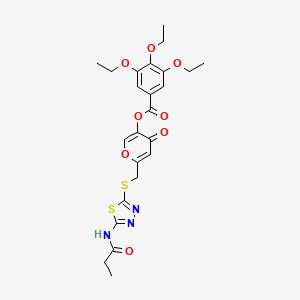
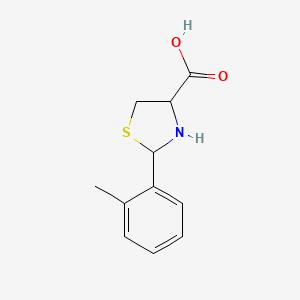
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2925381.png)
